molecular formula C18H27ClN4O4 B13622867 N-(6-Aminohexyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

N-(6-Aminohexyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B13622867
M. Wt: 398.9 g/mol
InChI Key: KCIRNDVGXVVTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminohexyl chain, a diazinan ring, and a methoxybenzamide group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the aminohexyl chain: This is achieved through nucleophilic substitution reactions.

    Introduction of the methoxybenzamide group: This step often involves amide bond formation using coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of continuous flow reactors: For better control over reaction parameters.

    Purification processes: Such as crystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminohexyl chain can be oxidized under strong oxidizing conditions.

    Reduction: The diazinan ring can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. These interactions can lead to:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting cell function and viability.

    Induction of specific biochemical responses: Leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzamide hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.

    N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoate: Similar structure but in the ester form.

Uniqueness

N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27ClN4O4

Molecular Weight

398.9 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C18H26N4O4.ClH/c1-26-15-7-6-13(17(24)20-10-5-3-2-4-9-19)12-14(15)22-11-8-16(23)21-18(22)25;/h6-7,12H,2-5,8-11,19H2,1H3,(H,20,24)(H,21,23,25);1H

InChI Key

KCIRNDVGXVVTOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.